3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide is a complex organic compound characterized by its unique structural features and potential biological applications. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including antiviral, antifungal, and anticancer activities. The synthesis and characterization of this compound are critical for understanding its potential applications in medicinal chemistry.
The compound is synthesized through a reaction involving imidazo[1,2-a]pyridine derivatives and benzohydrazide. It is classified under the broader category of hydrazone derivatives, which are formed by the condensation of hydrazines with carbonyl compounds. These compounds often exhibit significant biological activity and are utilized in various analytical applications.
The synthesis of 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide involves several key steps:
This method highlights the importance of optimizing reaction conditions to enhance yield and purity while minimizing by-products .
The molecular structure of 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide features a hydrazone linkage between a benzohydrazide moiety and an imidazo[1,2-a]pyridine group.
The primary reactions involving this compound include:
These reactions are crucial for understanding how modifications to the structure can influence biological activity .
The mechanism of action for 3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide primarily involves:
Research indicates that such interactions can lead to therapeutic effects in conditions like cancer or infections .
These properties are essential for determining the practical applications of the compound in laboratory settings .
3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide has several potential applications:
The strategic fusion of distinct heterocyclic scaffolds represents a cornerstone of contemporary medicinal chemistry, enabling the rational design of novel bioactive molecules with optimized target engagement and pharmacokinetic profiles. Among these, the imidazo[1,2-a]pyridine system and the hydrazide-hydrazone functionality stand as privileged structures, each conferring unique physicochemical and biological properties. The compound 3,4-Dichloro-N'-(imidazo[1,2-a]pyridin-6-ylmethylene)benzohydrazide (CAS: 2197064-23-4) exemplifies this integrative approach, merging an imidazo[1,2-a]pyridine moiety with a dichloro-substituted benzohydrazide unit through a hydrazone linker. This hybrid architecture leverages the complementary bioactivity of its constituent pharmacophores, positioning it as a promising candidate for therapeutic development, particularly in oncology and infectious disease [1].
Table 1: Key Structural and Chemical Identifiers of 3,4-Dichloro-N'-(imidazo[1,2-a]pyridin-6-ylmethylene)benzohydrazide
Property | Value |
---|---|
CAS Registry Number | 2197064-23-4 |
Molecular Formula | C₁₅H₁₀Cl₂N₄O |
Molecular Weight | 333.17 g/mol |
IUPAC Name | 3,4-Dichloro-N'-[(imidazo[1,2-a]pyridin-6-yl)methylidene]benzohydrazide |
SMILES Notation | O=C(C1=CC=C(C(Cl)=C1)Cl)N/N=C/C2=CN3C(C=C2)=NC=C3 |
Storage Requirements | Cold-chain recommended |
Imidazo[1,2-a]pyridines constitute a significant class of nitrogen-bridged bicyclic heterocycles characterized by a fusion between the imidazole and pyridine rings. This compact, electron-rich system exhibits remarkable versatility in drug design due to its favorable hydrogen-bonding capacity, aromatic stacking potential, and ability to engage in diverse non-covalent interactions with biological targets [3]. The scaffold's physicochemical profile, including moderate aqueous solubility and metabolic stability, enhances its druglikeness, facilitating cellular penetration and target access. These attributes underpin its prevalence in pharmacologically active compounds targeting a spectrum of diseases.
The imidazo[1,2-a]pyridine core, particularly when substituted at the C6 position (as in the title compound), demonstrates significant kinase inhibitory potential. This positioning allows optimal orientation within enzyme active sites, disrupting ATP binding and subsequent phosphorylation cascades crucial for cell proliferation and survival. Patent literature underscores its incorporation into potent inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Salt-Inducible Kinases (SIKs), proteins deeply implicated in oncology, immunology, and metabolic disorders [3] [8]. The scaffold's ability to mimic purine motifs while offering greater synthetic flexibility for derivatization further solidifies its role in developing targeted therapies against resistant disease phenotypes.
Hydrazide-hydrazone derivatives, characterized by the (-CO-NH-N=CH-) linkage, represent a critically important class of bioactive molecules. This functionality offers a conformationally flexible yet chemically stable bridge capable of uniting diverse pharmacophoric units. The title compound exemplifies this strategy, linking the imidazo[1,2-a]pyridine moiety to the dichlorinated benzoyl fragment via this versatile linker. The inherent polarity of the hydrazone bond contributes to improved aqueous solubility relative to purely carbon-linked analogs, while the presence of hydrogen bond donors (N-H) and acceptors (C=O, N=) facilitates critical interactions with biological macromolecules [1] [5].
The bioisosteric relationship of the hydrazone group to amide and ester functionalities expands its utility. Crucially, the -NH-N=CH- unit can act as a zinc-binding group (ZBG) within metalloenzyme active sites, inhibiting catalytic activity. This mechanism is exploited in inhibitors targeting carbonic anhydrases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). Furthermore, the hydrazone linkage's propensity for chelation with transition metals (e.g., Cu²⁺, Fe³⁺) underlies the observed antioxidant and anticancer activities of many derivatives, potentially contributing to the redox modulation and DNA interaction capabilities attributed to compounds like the title molecule [5].
Benzohydrazides, derivatives of benzoic acid hydrazide, possess a rich history as foundational building blocks in medicinal chemistry. Early therapeutic applications leveraged their antitubercular and antimicrobial properties, exemplified by derivatives like isoniazid (isonicotinic acid hydrazide), a cornerstone anti-TB drug since the 1950s [5]. The ease of synthetic modification around the benzene ring and the hydrazide nitrogen allowed systematic exploration of structure-activity relationships (SAR), revealing the profound impact of substituents on potency and selectivity.
The strategic introduction of halogen atoms, particularly chlorine, onto the benzohydrazide ring emerged as a potent strategy for enhancing bioactivity. Chlorine atoms confer increased lipophilicity, improving membrane permeability, and exert strong electron-withdrawing effects, modulating the electronic density of the carbonyl group and the adjacent hydrazone linkage. This electronic modulation enhances hydrogen-bond acceptor strength and influences the molecule's overall conformation. Dihalogenation in the 3,4-positions, as seen in the title compound, creates a sterically and electronically distinct motif often associated with DNA minor groove binding (inspired by agents like the bis-benzimidazole Hoechst stains) and topoisomerase inhibition [4]. The evolution from simple benzohydrazides to complex hybrids like 3,4-dichloro-N'-(imidazo[1,2-a]pyridin-6-ylmethylene)benzohydrazide represents a sophisticated advancement, integrating the proven bioactivity of halogenated benzohydrazides with the target specificity offered by the imidazopyridine scaffold [1] [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8